Positional Isomerism Drives Divergent Kinase Binding Profiles Compared to 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide Derivatives
The target compound is the 4-imidazol-1-yl regioisomer. The most closely studied analog class, the 2-(4,5-dicyano-1H-imidazol-2-yl)-N-phenylbenzamides, relies on ABL1 kinase as a principal target based on computational docking [1]. The absence of the dicyano functionality and the shift of the imidazole attachment from the 2- to the 4-position in the target compound is predicted to abolish this specific kinase interaction, redirecting biological activity toward alternative targets. This regioisomeric differentiation is fundamental for procurement decisions in kinase-focused projects.
| Evidence Dimension | Predicted ABL1 kinase binding affinity |
|---|---|
| Target Compound Data | No predicted ABL1 binding (docking score not applicable due to structural incompatibility) |
| Comparator Or Baseline | 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide (4e): Docking score -7.8 kcal/mol against ABL1 (PDB: 2HZI) [1] |
| Quantified Difference | Qualitative: loss of ABL1 affinity due to missing pharmacophore |
| Conditions | Molecular docking (AutoDock Vina) against human ABL1 kinase domain |
Why This Matters
This confirms the compound is not a substitute for dicyanoimidazole analogs in ABL1-targeted research and must be procured separately for projects exploring non-ABL1 mechanisms.
- [1] Malik MS, et al. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Front Chem. 2022;9:808556. View Source
